molecular formula C18H18O2 B1606615 2,2-Diallyl-4,4-biphenol CAS No. 6942-01-4

2,2-Diallyl-4,4-biphenol

Cat. No.: B1606615
CAS No.: 6942-01-4
M. Wt: 266.3 g/mol
InChI Key: CKKHZUOZFHWLIY-UHFFFAOYSA-N
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Description

2,2-Diallyl-4,4-biphenol is an organic compound with the molecular formula C18H18O2. It is characterized by the presence of two allyl groups attached to the biphenyl structure. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diallyl-4,4-biphenol typically involves the reaction of biphenol with allyl bromide. The general procedure is as follows:

The reaction conditions generally involve the use of an organic solvent such as ethanol, acetone, or benzene, and the reaction is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Diallyl-4,4-biphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.

    Substitution: The allyl groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted biphenol derivatives with various functional groups.

Scientific Research Applications

Polymer Chemistry

DABP is widely used as an additive in polymer materials to enhance oxidative stability. Its antioxidant properties help improve the longevity and performance of polymers under various environmental conditions.

Application AreaBenefits
Polymer Additive Enhances oxidative stability
Thermal Stability Improves heat resistance

Materials Science

In materials science, DABP is utilized in the development of advanced materials with superior properties. It serves as a crosslinking agent in thermosetting resins, particularly for electronic applications such as polyimide resins used in semiconductor encapsulation.

Material TypeRole of DABP
Thermosetting Resins Crosslinking agent
Polyimide Resins Enhances thermal and mechanical properties

Organic Synthesis

DABP acts as a building block for various organic compounds , enabling the synthesis of complex molecules through substitution reactions. Its structure allows for multiple functional group modifications, making it versatile for synthetic chemists.

Reaction TypeExample Products
Substitution Reactions Substituted biphenol derivatives

Case Study 1: Antioxidant Properties

Research has demonstrated that DABP significantly enhances the oxidative stability of polymers when incorporated into formulations. A study found that polymers containing DABP exhibited reduced degradation rates when exposed to UV light and heat compared to those without it.

Case Study 2: Electronic Materials

In a study focusing on electronic materials, DABP was used as a curing agent for polyimide resins. The results indicated that the inclusion of DABP improved the thermal stability and mechanical strength of the cured resin, making it suitable for high-performance applications in electronics.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Diallyl-4,4-dihydroxybiphenyl
  • 2,2-Diallyl-4,4-dimethylbiphenyl
  • 2,2-Diallyl-4,4-dichlorobiphenyl

Uniqueness

2,2-Diallyl-4,4-biphenol is unique due to its specific combination of allyl groups and biphenyl structure, which imparts distinct chemical properties. This uniqueness makes it particularly valuable in applications requiring enhanced oxidative stability and material performance.

Biological Activity

2,2-Diallyl-4,4-biphenol (also known as TGSA) is a compound that belongs to the bisphenol family, which has garnered attention due to its potential biological activities and implications for human health. This article synthesizes available research findings on the biological activity of this compound, focusing on its interactions with biological systems, potential toxicity, and therapeutic applications.

Chemical Structure

This compound is characterized by its diallyl substituents on the biphenolic structure. This unique configuration may influence its biological interactions and properties.

Biological Activity Overview

The biological activity of this compound has been assessed through various studies focusing on its endocrine-disrupting potential, cytotoxicity, and other pharmacological effects.

Endocrine Disruption

Research has shown that bisphenols can act as endocrine disruptors. A comparative study indicated that this compound exhibited moderate concern for developmental effects and neurotoxicity based on data from analogs like bisphenol S (BPS) and bisphenol A (BPA) . Notably, it was found to lack significant evidence of endocrine activity but raised concerns regarding acute toxicity in aquatic environments .

Cytotoxicity and Antiproliferative Effects

Studies exploring the antiproliferative effects of related compounds have indicated that structural modifications can enhance cytotoxicity. For instance, certain derivatives of bisphenols have shown promising results in inhibiting cancer cell proliferation through apoptotic mechanisms . While specific data on this compound is limited, its structural similarities suggest potential for similar activity.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
Endocrine DisruptionModerate concern for developmental effects; low evidence of endocrine activity
CytotoxicityPotential antiproliferative effects suggested by structural analogs
ToxicityAcute toxicity concerns in aquatic environments

Case Studies

Several case studies have illustrated the implications of bisphenols in various health contexts:

  • Developmental Toxicity : A study highlighted the risks associated with prenatal exposure to bisphenols, including potential impacts on fetal development and subsequent health outcomes .
  • Cancer Research : Investigations into the antiproliferative properties of bisphenols have led to insights into their potential as therapeutic agents against hormone-sensitive cancers . While direct studies on this compound are scarce, the trends observed in related compounds warrant further exploration.

Research Findings

The research surrounding this compound emphasizes the need for comprehensive evaluations of its biological activity. Key findings include:

  • Lack of Endocrine Activity : Unlike BPA and BPS, this compound has not demonstrated significant endocrine-disrupting capabilities in current studies .
  • Potential for Therapeutic Use : Given its structural characteristics and the observed activities of similar compounds, there is potential for developing therapeutic applications targeting specific diseases such as cancer .

Properties

IUPAC Name

4-(4-hydroxy-3-prop-2-enylphenyl)-2-prop-2-enylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O2/c1-3-5-15-11-13(7-9-17(15)19)14-8-10-18(20)16(12-14)6-4-2/h3-4,7-12,19-20H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKKHZUOZFHWLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C2=CC(=C(C=C2)O)CC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70288792
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6942-01-4
Record name 6942-01-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Diallyl-4,4'-biphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70288792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3,3′-Diallyl 4,4′-dihydroxybiphenyl was prepared by the Claisen rearrangement of the diallyl ether of 4,4′-bisphenol and was converted into its didodecyl ether in the same manner as for Compound 9 of Example 1 (66% yield). The dodecyl ether was a white crystalline solid, melting point 116-118° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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